2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
One study focused on the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing the compound's role in the development of novel pharmacologically active substances. These compounds were tested for their antibacterial and antifungal activities, highlighting their potential in addressing antibiotic resistance challenges (Mistry & Desai, 2006).
Anti-Inflammatory and Anticonvulsant Activities
Another research effort described the synthesis of derivatives starting from naturally occurring visnagin, which led to compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities. This work underscores the therapeutic potential of these compounds in treating various conditions (El-Sawy et al., 2014).
Antibacterial and Anticancer Properties
Research on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids revealed a new class of beta-lactam antibiotics with significant activity against Gram-negative bacteria, demonstrating the compound's potential in antibiotic development (Woulfe & Miller, 1985).
Antimicrobial and Anticancer Agents
A novel series of pyrazole chalcones were prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This study provides insights into the structure-activity relationship of these compounds, contributing to the development of new therapeutic agents (Bandgar et al., 2009).
Multi-Drug Resistant Strains and Anticancer Activity
The synthesis of new thiazolidinone and azetidinone class of bioactive agents based on a specific fluorene moiety was explored for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines. Some compounds showed remarkable activity, pointing towards the development of new classes of bioactive agents (Hussein et al., 2020).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-4-3-11(7-14(13)21-2)8-15(19)18-9-12(10-18)22-16-17-5-6-23-16/h3-7,12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSNBXOMHJSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.